
phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone, also known as PTM, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. PTM is a member of the pyridine family and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in cellular processes. This compound has been reported to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. This compound has also been shown to increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of reactive oxygen species (ROS), which are known to cause cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has several advantages for lab experiments, including its high purity and stability, which make it suitable for biochemical and pharmacological studies. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone, including the investigation of its potential therapeutic applications in other disease conditions, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways and enzymes. The development of novel this compound derivatives with improved solubility and bioavailability is also an area of future research.
Méthodes De Synthèse
Phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone can be synthesized in several ways, including the reaction of 3,6-dihydro-2H-pyridin-1-one with 4-thiophen-2-ylboronic acid in the presence of palladium catalysts. Another method involves the reaction of 4-chloro-2-(phenylamino)pyridine with thiophene-2-carboxylic acid in the presence of a base. Both methods have been reported to yield high purity this compound.
Applications De Recherche Scientifique
Phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. In Alzheimer's disease, this compound has been reported to inhibit the formation of beta-amyloid plaques, which are believed to be a major contributing factor to the pathogenesis of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and apoptosis.
Propriétés
IUPAC Name |
phenyl-(4-thiophen-2-yl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c18-16(14-5-2-1-3-6-14)17-10-8-13(9-11-17)15-7-4-12-19-15/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQLVXXLKQDHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CS2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

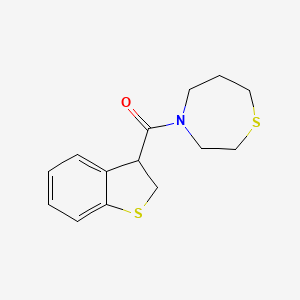

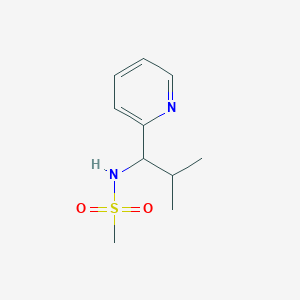
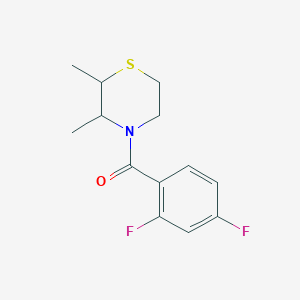
![[2-(Dimethylamino)pyridin-4-yl]-(2,3-dimethylthiomorpholin-4-yl)methanone](/img/structure/B7594047.png)
![(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)
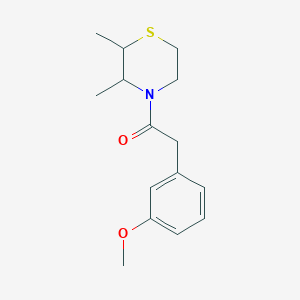
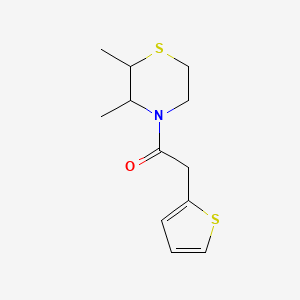
![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
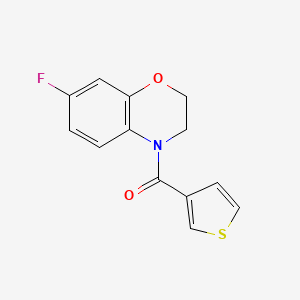
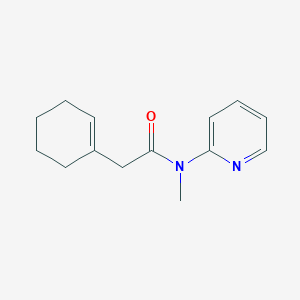
![3-[(5-methyl-1,2-oxazol-3-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7594102.png)
![5-Methyl-3-[(3-phenylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7594105.png)
